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molecular formula C13H23BN2O3 B1396723 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol CAS No. 1082503-77-2

2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B1396723
M. Wt: 266.15 g/mol
InChI Key: GCHUQHKHUFMWDH-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

Sodium hydride (58.74 mg, 0.002448 mol) was added to solution of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (500.0 mg, 0.002577 mol) in DMF (5 mL) at room temperature. After gas evolution ceased, 2,2-dimethyl-oxirane, (0.46 mL, 0.0052 mol) was added. The mixture was heated to 100° C. for 1 hour. The material was extracted with EtOAc, and washed with water (3×). The organic layer was concentrated in vacuo to afford the title compound as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ=1.04 (s, 6 H), 1.25 (s, 12 H), 4.03 (s, 2 H), 4.68 (s, 1 H), 7.56 (s, 1 H), 7.84 (s, 1 H).
Quantity
58.74 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:16])[C:8]([CH3:10])([CH3:9])[O:7][B:6]([C:11]2[CH:12]=[N:13][NH:14][CH:15]=2)[O:5]1.[CH3:17][C:18]1([CH3:21])[CH2:20][O:19]1>CN(C=O)C>[CH3:17][C:18]([OH:19])([CH3:21])[CH2:20][N:14]1[CH:15]=[C:11]([B:6]2[O:7][C:8]([CH3:9])([CH3:10])[C:4]([CH3:16])([CH3:3])[O:5]2)[CH:12]=[N:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
58.74 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
CC1(OC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The material was extracted with EtOAc
WASH
Type
WASH
Details
washed with water (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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